6,9-Diazaspiro[4.5]decan-10-one - 1664-33-1

6,9-Diazaspiro[4.5]decan-10-one

Catalog Number: EVT-1469410
CAS Number: 1664-33-1
Molecular Formula: C8H14N2O
Molecular Weight: 154.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Diazaspiro[4.5]decan-1-one Derivatives

  • Compound Description: This class of compounds features a 2,8-diazaspiro[4.5]decan-1-one core, with various substitutions at different positions. They were investigated for their potential as selective TYK2/JAK1 inhibitors for treating inflammatory bowel disease []. A key derivative, compound 48, demonstrated excellent potency against TYK2/JAK1 kinases, good metabolic stability, and potent anti-inflammatory efficacy in colitis models [].

(1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one

  • Compound Description: This compound features a 2-oxa-3,7-diazaspiro[4.5]decane core with three phenyl substituents and an (R)-1-phenylethyl group attached to the piperidine and isoxazolidine rings, respectively [].

7‐Methyl‐9‐(4‐methyl­benzyl­idene)‐1‐(4‐methyl­phen­yl)‐3,4‐diphenyl‐2‐oxa‐3,7‐diaza­spiro­[4.5]decan‐10‐one

    • Compound Description: This compound features a 1-oxa-2,7-diazaspiro[4.5]decane core with two phenyl groups and a 4-methylphenyl group attached to the isoxazolidine ring, along with an (R*)-1-phenylethyl group on the piperidine ring []. An oxime group is present at the 10-position.

    8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

    • Compound Description: This compound contains a 1,8-diazaspiro[4.5]decane-2-one core structure. It is characterized by a complex substituent attached to the piperidine ring, featuring a piperidine, pyrimidine, and phenyl ring system connected by amine and phosphoryl linkers []. This compound exhibits ALK and EGFR inhibitory activity and has potential applications in cancer treatment [].

    Substituted 1,3-Diazaspiro[4.5]decan-4-ones

    • Compound Description: This series of compounds incorporates a 1,3-diazaspiro[4.5]decan-4-one core structure with various substituents at different positions. These compounds were studied for their potential as anticonvulsant agents [].

    8-Substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones

    • Compound Description: This group of compounds features a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with various substituents at the 8-position. These compounds were investigated for their antihypertensive activity in rats [].

    2,8-Dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and 2,8-Dimethyl-1,2,8-triazaspiro[4.5]decan-3-one

    • Compound Description: This series of compounds contains either a 1-oxa-2,8-diazaspiro[4.5]decan-3-one or a 1,2,8-triazaspiro[4.5]decan-3-one core with various alkyl substituents. These compounds were studied for their potential as M1 muscarinic agonists, with some exhibiting antiamnesic activity [].

    2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide (MK-3207)

    • Compound Description: This compound, known as MK-3207, features a 6,9-diazaspiro[4.5]decane core and is a potent and orally bioavailable CGRP receptor antagonist. It has been investigated for its efficacy in treating migraines [].

    Properties

    CAS Number

    1664-33-1

    Product Name

    6,9-Diazaspiro[4.5]decan-10-one

    IUPAC Name

    6,9-diazaspiro[4.5]decan-10-one

    Molecular Formula

    C8H14N2O

    Molecular Weight

    154.213

    InChI

    InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11)

    InChI Key

    HOOFQCLLFLKXDW-UHFFFAOYSA-N

    SMILES

    C1CCC2(C1)C(=O)NCCN2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.